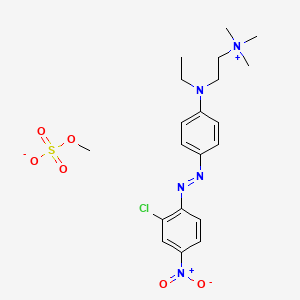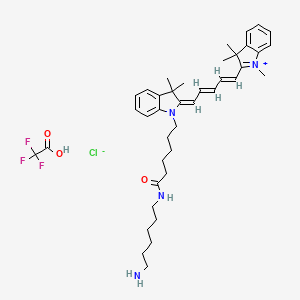
Cy 5 amine (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy 5 amine (trifluoroacetic acid) is a fluorescent dye known for its application in labeling and imaging. It is a derivative of Cyanine5 amine and is often used in the preparation of Cy5.5-labeled compounds or polymers. These labeled compounds are crucial for imaging cellular processes and drug uptake .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy 5 amine (trifluoroacetic acid) is synthesized through a series of chemical reactions involving the modification of Cyanine5 amineThe reaction conditions often require controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Cy 5 amine (trifluoroacetic acid) involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Cy 5 amine (trifluoroacetic acid) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in Cy 5 amine can participate in substitution reactions with activated esters or carboxylic acids, forming stable amide bonds.
Oxidation and Reduction Reactions: While less common, Cy 5 amine can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include activated esters such as N-hydroxysuccinimide (NHS) esters and carboxylic acids.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include Cy5.5-labeled compounds or polymers, which are used for imaging and labeling applications .
Applications De Recherche Scientifique
Cy 5 amine (trifluoroacetic acid) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cy 5 amine (trifluoroacetic acid) involves its ability to form stable amide bonds with primary amine-containing macromolecules. This interaction allows it to label proteins, peptides, and other biomolecules, enabling their detection and imaging. The molecular targets include carboxylic acid groups on proteins and peptides, and the pathways involved are primarily related to the formation of amide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy 3 amine (trifluoroacetic acid): Another fluorescent dye with similar applications but different spectral properties.
Cy 7 amine (trifluoroacetic acid): A dye with longer wavelength emission, used for imaging applications requiring deeper tissue penetration.
Uniqueness
Cy 5 amine (trifluoroacetic acid) is unique due to its optimal excitation and emission wavelengths, which minimize autofluorescence and provide high signal-to-noise ratios. This makes it particularly suitable for imaging applications where clarity and precision are crucial .
Propriétés
Formule moléculaire |
C40H54ClF3N4O3 |
|---|---|
Poids moléculaire |
731.3 g/mol |
Nom IUPAC |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetic acid;chloride |
InChI |
InChI=1S/C38H52N4O.C2HF3O2.ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;3-2(4,5)1(6)7;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;(H,6,7);1H |
Clé InChI |
WBNCAKJKUPPPLM-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


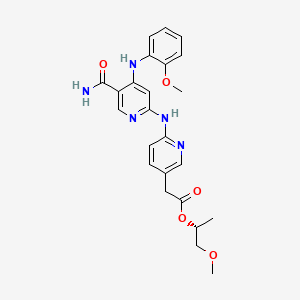
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
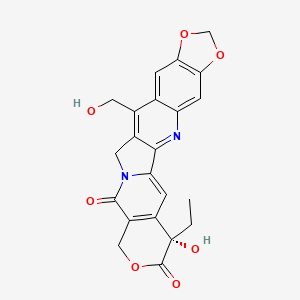
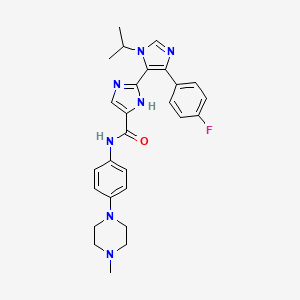
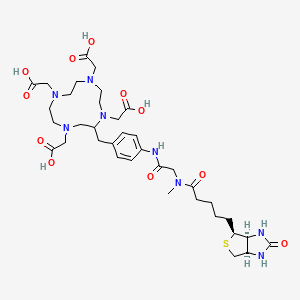
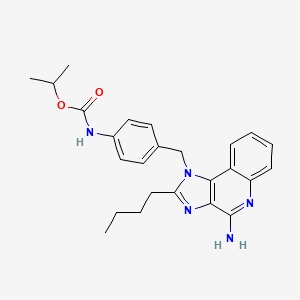
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
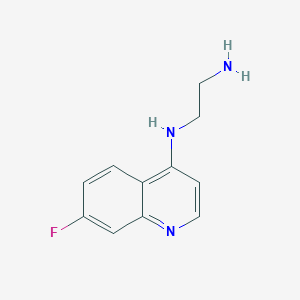
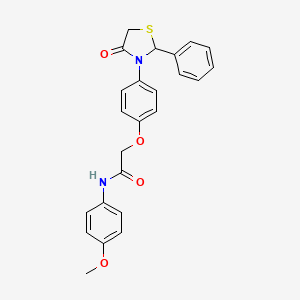
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
